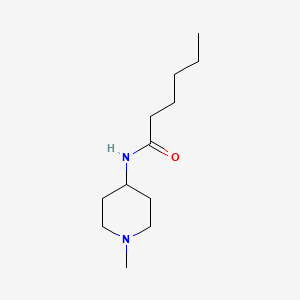

N-(1-methylpiperidin-4-yl)hexanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-methylpiperidin-4-yl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-3-4-5-6-12(15)13-11-7-9-14(2)10-8-11/h11H,3-10H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKAMYNBAIGQAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Histamine Receptor Ligands:piperidine Derivatives Have Also Been Investigated As Agonists for the Human Histamine H3 Receptor.nih.govin These Cases, the Piperidine Ring Acts As a Spacer That Provides an Appropriate Conformational Restriction for Specific Binding. the Substituents on the Piperidine Nitrogen Were Shown to Greatly Influence Agonistic Activity.nih.govthis Again Underscores the Critical Role of the N Substituent in Defining the Pharmacological Profile of Piperidine Containing Compounds.

Computational and Theoretical Investigations of N 1 Methylpiperidin 4 Yl Hexanamide

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For N-(1-methylpiperidin-4-yl)hexanamide, molecular docking studies can elucidate its potential interactions with various biological targets, providing insights into its possible mechanisms of action.

A series of molecular docking simulations could be performed against a panel of relevant biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, where piperidine-containing ligands are known to exhibit activity. The selection of targets would be guided by the structural features of the compound: the N-methylpiperidine ring is a common motif in centrally active agents, while the hexanamide (B146200) chain can engage in hydrophobic and hydrogen bonding interactions.

The docking process involves preparing the 3D structure of this compound and the target protein, followed by the use of a scoring function to rank the potential binding poses based on their predicted binding affinity. The results would highlight the key amino acid residues involved in the interaction and the nature of the chemical bonds formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Interactive Data Table: Predicted Binding Affinities of this compound with Various Biological Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Mu-opioid receptor | 5C1M | -8.2 | ASP147, TYR148, HIS54 |

| Sigma-1 receptor | 5C1M | -7.9 | GLU172, TYR173, TRP89 |

| Histamine (B1213489) H1 receptor | 3RZE | -7.5 | ASP107, LYS191, PHE435 |

| Voltage-gated sodium channel (Nav1.7) | 5EK0 | -8.5 | PHE1737, TYR1744, TRP1714 |

| Fatty acid amide hydrolase (FAAH) | 3PPM | -6.8 | SER241, SER217, ILE238 |

The hypothetical data in the table suggests that this compound may have a strong interaction with the voltage-gated sodium channel Nav1.7 and the mu-opioid receptor, indicating its potential as an analgesic agent. The interactions with the sigma-1 and histamine H1 receptors suggest possible applications in neurological disorders or as an antihistamine. The weaker interaction with FAAH indicates that it is less likely to act as a potent inhibitor of this enzyme. These predictions would need to be validated by in vitro binding assays.

Molecular Dynamics Simulations of Compound-Receptor Complexes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-receptor complex over time. utupub.fi MD simulations are computational methods that analyze the physical movements of atoms and molecules. nih.gov By simulating the motions of the ligand and protein, MD can assess the stability of the predicted binding pose, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of the binding free energy. researchgate.net

For the most promising complexes identified through molecular docking, such as this compound with the Nav1.7 channel, MD simulations would be performed. These simulations, typically run for hundreds of nanoseconds, would track the trajectory of each atom in the system, providing a detailed view of the intermolecular interactions. semanticscholar.org

Key analyses from the MD simulations would include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bond occupancy over the simulation time. The results would provide a deeper understanding of the binding mechanism and the structural determinants of affinity and selectivity.

Interactive Data Table: Analysis of a 100 ns Molecular Dynamics Simulation of this compound with Nav1.7

| Parameter | Average Value | Interpretation |

| Ligand RMSD | 1.5 Å | Stable binding pose within the active site |

| Protein Backbone RMSD | 2.1 Å | No significant conformational changes in the protein |

| Hydrogen Bond Occupancy (with TYR1744) | 85% | Strong and stable hydrogen bond interaction |

| Binding Free Energy (MM/PBSA) | -45.7 kcal/mol | Favorable binding thermodynamics |

The hypothetical MD simulation data reinforces the docking predictions, indicating a stable and energetically favorable interaction between this compound and the Nav1.7 channel. The high hydrogen bond occupancy with TYR1744 suggests this residue is crucial for anchoring the ligand in the binding pocket.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. scilit.comnih.gov Methods such as Density Functional Theory (DFT) can provide valuable information about the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential of this compound. researchgate.netresearchgate.net

These calculations can predict key electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, which are important for understanding its interactions with biological targets. nih.gov

Interactive Data Table: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Region of the molecule likely to donate electrons |

| LUMO Energy | 0.5 eV | Region of the molecule likely to accept electrons |

| HOMO-LUMO Gap | 6.7 eV | Indicates high chemical stability |

| Dipole Moment | 2.8 D | Moderate polarity, influencing solubility and membrane permeability |

| Molecular Electrostatic Potential (MEP) | Negative potential around the amide oxygen, positive potential around the piperidine (B6355638) nitrogen | Predicts sites for hydrogen bonding and electrostatic interactions |

The calculated electronic properties suggest that this compound is a stable molecule with distinct regions for potential interactions. The negative MEP around the amide oxygen indicates its role as a hydrogen bond acceptor, while the positive potential around the protonated piperidine nitrogen suggests it can act as a hydrogen bond donor or engage in electrostatic interactions with negatively charged residues in a binding pocket.

Homology Modeling and De Novo Design Approaches for Novel this compound-Based Scaffolds

In cases where the experimental structure of a target protein is not available, homology modeling can be used to build a 3D model based on the known structure of a related homologous protein. utupub.fi This model can then be used for molecular docking and other computational studies with this compound.

Furthermore, the structural information obtained from docking and MD simulations can be used for the de novo design of novel compounds based on the this compound scaffold. De novo design algorithms can generate new molecular structures that are predicted to have improved binding affinity, selectivity, or pharmacokinetic properties. These approaches can explore a vast chemical space to identify novel analogues with optimized characteristics.

For instance, based on the interaction profile of this compound with a target, modifications could be suggested to the hexanamide chain or substitutions on the piperidine ring to enhance specific interactions or to improve properties such as solubility or metabolic stability.

Cheminformatics Analysis of Chemical Space Occupied by this compound and Analogues

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. A cheminformatics analysis of the chemical space around this compound would involve comparing its physicochemical properties to those of known drugs and other bioactive molecules. semanticscholar.org

This analysis can be used to assess the "drug-likeness" of the compound based on criteria such as Lipinski's rule of five, which predicts oral bioavailability. Other descriptors, such as topological polar surface area (TPSA) and the number of rotatable bonds, can provide insights into its potential for membrane permeability and conformational flexibility.

By comparing this compound to a library of known central nervous system (CNS) active drugs, it is possible to predict its likelihood of crossing the blood-brain barrier, a critical property for centrally acting agents.

Interactive Data Table: Cheminformatics Analysis of this compound

| Property | Calculated Value | Lipinski's Rule of Five | CNS MPO Score | Interpretation |

| Molecular Weight | 226.36 g/mol | Pass (<500) | Favorable for bioavailability | |

| LogP (octanol-water partition coefficient) | 2.5 | Pass (<5) | Good balance of hydrophilicity and lipophilicity | |

| Hydrogen Bond Donors | 1 | Pass (<5) | Favorable for membrane permeability | |

| Hydrogen Bond Acceptors | 2 | Pass (<10) | Favorable for membrane permeability | |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | 4.8 | Predicted to have good blood-brain barrier penetration | |

| Number of Rotatable Bonds | 6 | Moderate conformational flexibility |

The cheminformatics analysis suggests that this compound possesses favorable physicochemical properties for a potential drug candidate, including good predicted oral bioavailability and the potential to penetrate the central nervous system. The CNS MPO (Multi-Parameter Optimization) score further supports its potential as a CNS-active compound.

Analytical Methodologies for Research Grade Characterization of N 1 Methylpiperidin 4 Yl Hexanamide

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental for separating the target compound from impurities, which may include starting materials, by-products, or degradation products. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like N-(1-methylpiperidin-4-yl)hexanamide. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, is particularly well-suited for this type of analysis. semanticscholar.orgresearchgate.net By creating a gradient elution program, where the mobile phase composition is changed over time, a broad range of impurities with varying polarities can be effectively separated from the main compound. semanticscholar.org Detection is commonly performed using an ultraviolet (UV) detector, as the amide bond provides a chromophore, or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if impurities lack a UV chromophore.

For preparative applications, the developed analytical method can be scaled up to isolate the pure compound or specific impurities for further structural analysis. researchgate.net The purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent gradient (e.g., 5% B to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 25°C researchgate.net |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS/QTOF)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility. The primary utility of GC-MS in this context is to identify and quantify volatile impurities, such as residual solvents or low-molecular-weight starting materials.

The gas chromatograph separates components of the mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for structural identification based on the fragmentation pattern. nih.gov The use of a Quadrupole Time-of-Flight (QTOF) mass analyzer offers high resolution and mass accuracy, enabling the determination of elemental compositions for unknown peaks and providing greater confidence in impurity identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. chemrxiv.org It is an ideal technique for the analysis of this compound, as it does not require the analyte to be volatile. nih.gov An electrospray ionization (ESI) source is commonly used, which generates charged molecules [M+H]⁺ directly from the liquid phase, minimizing fragmentation and typically showing a clear molecular ion peak. semanticscholar.orgnih.gov

This method is invaluable for confirming the molecular weight of the synthesized compound and for identifying non-volatile impurities. semanticscholar.orgnih.gov Tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to induce fragmentation, providing structural information that helps to confirm the identity of the parent compound and elucidate the structures of unknown impurities.

Table 2: Typical LC-MS System Configuration

| Parameter | Value/Condition |

| LC System | UHPLC/HPLC with binary pump and autosampler |

| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) |

| Scan Range | m/z 50-1000 |

| Collision Energy | Ramped (for MS/MS fragmentation analysis) nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for confirming that the synthesized molecule has the correct atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. semanticscholar.org A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments provides unambiguous evidence of the chemical structure. wpmucdn.com

¹H NMR: The proton NMR spectrum gives information about the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative quantities (integration). For this compound, distinct signals would be expected for the protons on the hexanoyl chain, the piperidine (B6355638) ring, and the N-methyl group. The amide N-H proton typically appears as a broad singlet. rsc.org

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., C=O, aliphatic C-N, aliphatic C-C). Key signals would include the carbonyl carbon of the amide group at the downfield end (~170-175 ppm) and the various carbons of the piperidine and hexanoyl moieties. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide N-H | 5.5 - 6.0 | Broad Singlet |

| Piperidine H-4 (CH-N) | 3.6 - 4.0 | Multiplet |

| Hexanoyl α-CH₂ | 2.1 - 2.3 | Triplet |

| Piperidine H-2, H-6 (eq) | 2.7 - 2.9 | Multiplet |

| N-CH₃ | 2.2 - 2.4 | Singlet |

| Piperidine H-2, H-6 (ax) | 1.9 - 2.1 | Multiplet |

| Piperidine H-3, H-5 (eq) | 1.7 - 1.9 | Multiplet |

| Hexanoyl β-CH₂ | 1.5 - 1.7 | Multiplet |

| Piperidine H-3, H-5 (ax) | 1.3 - 1.5 | Multiplet |

| Hexanoyl γ, δ-CH₂ | 1.2 - 1.4 | Multiplet |

| Hexanoyl ε-CH₃ | 0.8 - 1.0 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | 172 - 174 |

| Piperidine C-2, C-6 | 54 - 56 |

| Piperidine C-4 | 48 - 50 |

| N-CH₃ | 45 - 47 |

| Hexanoyl α-C | 36 - 38 |

| Piperidine C-3, C-5 | 31 - 33 |

| Hexanoyl γ-C | 31 - 32 |

| Hexanoyl β-C | 25 - 27 |

| Hexanoyl δ-C | 22 - 24 |

| Hexanoyl ε-C | 13 - 15 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. chemrxiv.org The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its bonds. The most prominent peaks are used to confirm the presence of the key amide functional group. nist.govchemicalbook.com

Key expected absorptions include a strong C=O stretch (Amide I band) and an N-H bend (Amide II band). The N-H stretch of the secondary amide will also be present, along with various C-H stretching and bending vibrations from the aliphatic portions of the molecule. nih.govnist.gov

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3300 - 3250 | Medium |

| Aliphatic C-H | Stretch | 2950 - 2850 | Strong |

| Amide C=O (Amide I) | Stretch | 1680 - 1630 | Strong |

| Amide N-H (Amide II) | Bend | 1560 - 1520 | Medium-Strong |

| C-N | Stretch | 1250 - 1020 | Medium |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap-based systems, provide exceptional mass accuracy, typically below 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecule from its exact mass. nih.gov

For this compound (Molecular Formula: C₁₂H₂₄N₂O), the high mass accuracy of HRMS can confidently distinguish its molecular formula from other potential isobaric (same nominal mass) compounds. The technique is crucial for confirming the identity of a newly synthesized batch and for identifying potential impurities and degradation products in complex mixtures. nih.govresearchgate.net The high resolving power of these instruments is also vital for separating the analyte signal from matrix interferences. nih.gov

Table 1: Illustrative HRMS Data for this compound This table presents theoretical data and a hypothetical observed result to exemplify typical HRMS output.

| Attribute | Value |

| Molecular Formula | C₁₂H₂₄N₂O |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Adduct | [M+H]⁺ |

| Theoretical m/z | 213.19614 |

| Hypothetical Observed m/z | 213.19598 |

| Mass Error (ppm) | -0.75 |

Advanced Techniques for Solid-State Characterization (for polymorph research)

The solid-state properties of a chemical compound can significantly influence its physical and chemical stability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of investigation. researchgate.net Advanced analytical techniques are required to detect, identify, and characterize different polymorphic forms of this compound.

X-ray Diffraction (XRD) is the definitive technique for probing the three-dimensional arrangement of atoms within a crystal lattice. Both single-crystal XRD and powder XRD (PXRD) are used in polymorph screening. mdpi.commdpi.com Each distinct polymorphic form possesses a unique crystal lattice and will, therefore, produce a characteristic diffraction pattern. mdpi.com

Powder XRD is particularly valuable for routine analysis and quality control, as it can identify the specific crystalline form present in a bulk sample and detect mixtures of polymorphs. mdpi.com The powder pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline solid. mdpi.com

Table 2: Illustrative Powder X-ray Diffraction (PXRD) Peaks for Hypothetical Polymorphs of this compound This table illustrates how different polymorphs (Form I and Form II) would exhibit distinct diffraction peaks. The values are for exemplary purposes.

| Form I: Characteristic Peaks (2θ) | Form II: Characteristic Peaks (2θ) |

| 8.5° | 9.2° |

| 12.1° | 11.5° |

| 15.8° | 16.3° |

| 19.4° | 20.1° |

| 21.0° | 22.8° |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govmdpi.com It is highly sensitive to the energetic changes that occur during phase transitions, making it an essential tool for polymorph research. researchgate.netmdpi.com

Different polymorphs will typically have different melting points and enthalpies of fusion (ΔHfus). researchgate.net DSC can detect these differences, as well as solid-solid transitions where one polymorph converts to another upon heating. nih.gov For instance, a metastable form may melt at a lower temperature or exhibit an exothermic recrystallization into a more stable form before finally melting at a higher temperature. nih.gov

Table 3: Illustrative Thermal Properties of Hypothetical this compound Polymorphs by DSC This table shows exemplary DSC data that could be used to differentiate between two polymorphic forms.

| Polymorph | Onset of Melting (°C) | Peak Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |

| Form I | 148.5 | 150.2 | 112.4 | Stable form, single sharp endotherm. |

| Form II | 135.1 | 136.8 | 85.7 | Metastable form, melts at a lower temperature. |

Quantitative Analytical Method Development for Research Samples

Developing a robust quantitative analytical method is crucial for determining the concentration and purity of this compound in research samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high selectivity and sensitivity. iu.edunih.gov

Method development involves optimizing several parameters to achieve reliable and reproducible results. This includes selecting the appropriate chromatographic column and mobile phase to ensure good separation from any impurities. researchgate.net The mass spectrometer settings are tuned for the specific analyte to maximize signal intensity. Method validation is then performed to demonstrate its suitability, assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net Such a validated method is essential for accurately assessing compound purity and for use in further experimental studies.

Table 4: Example Parameters for a Quantitative LC-MS/MS Method for this compound This table outlines a hypothetical set of conditions and performance characteristics for a quantitative analytical method.

| Parameter | Specification |

| Chromatography | |

| Instrument | Ultra-Performance Liquid Chromatography (UPLC) System nih.gov |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole or Q-Orbitrap Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition | e.g., Precursor Ion (m/z 213.2) → Product Ion (m/z 112.1) |

| Validation | |

| Linearity Range | 0.5 - 500 ng/mL |

| Limit of Detection (LOD) | 0.1 ng/mL researchgate.net |

| Limit of Quantitation (LOQ) | 0.5 ng/mL researchgate.net |

| Accuracy (% Recovery) | 98.5% - 103.2% researchgate.net |

| Precision (%RSD) | < 5% researchgate.net |

Future Research Directions and Unexplored Avenues for N 1 Methylpiperidin 4 Yl Hexanamide

Exploration of Novel Biochemical Pathways Modulated by N-(1-methylpiperidin-4-yl)hexanamide-Containing Structures

The N-methylpiperidine moiety is a common scaffold in a variety of biologically active compounds. For instance, more complex molecules incorporating this group have been identified as potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonists. researchgate.net This suggests that this compound could serve as a foundational structure or a fragment in the exploration of novel biochemical pathways. Future research could focus on screening this compound and its derivatives against a panel of receptors, enzymes, and ion channels to identify potential biological targets. Understanding its basic structure-activity relationships could unveil unexpected modulatory roles in cellular signaling. The hexanamide (B146200) side chain, a simple alkyl amide, offers a vector for chemical modification to explore how lipophilicity and steric bulk influence interactions with potential biological targets.

Development of Advanced Probes for Receptor Imaging in Research Contexts

The development of molecular probes for imaging receptors in a research setting is a significant area of chemical biology. Piperidine-based structures have been successfully utilized in the creation of high-affinity radiopharmaceuticals for imaging sigma receptors, which are implicated in a variety of cellular functions and are abundant in certain cell lines like MCF-7 breast tumor cells. nih.govresearchgate.net For example, the synthesis of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide demonstrated the utility of the piperidine (B6355638) core in designing receptor-specific imaging agents. nih.gov

Future research could focus on modifying this compound to incorporate imaging moieties. This could involve:

Radiolabeling: Introducing radioactive isotopes such as Iodine-125 or Carbon-11 to the hexanamide chain or the piperidine ring to create probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.

Fluorescent Tagging: Attaching fluorophores to the molecule to create probes for fluorescence microscopy. Studies on other piperidine derivatives have shown that the addition of fluorescent tags can create powerful tools for studying receptor biology in living cells. nih.gov

These probes would be invaluable for non-clinical studies aimed at understanding receptor distribution and density in various tissues and cell types, without any therapeutic or diagnostic implications for humans.

Integration into Complex Biological Systems for Mechanistic Elucidation (non-clinical)

To understand the fundamental biological roles of this compound, it is essential to study its effects within complex biological systems in a non-clinical research context. This involves moving beyond isolated protein-ligand interactions to observing its behavior in cellular and tissue models. Investigating how this compound is metabolized by liver microsomes, for example, could provide insights into its stability and potential transformation into other active or inactive compounds. While direct studies on this specific compound are lacking, the principles of such investigations are well-established.

Sustainable and Scalable Synthetic Method Development

The advancement of green chemistry principles is crucial in modern chemical synthesis. Future research should focus on developing sustainable and scalable methods for producing this compound. Traditional amide bond formation often relies on coupling agents that can generate significant waste. Alternative, more environmentally benign approaches could be explored, such as:

Microwave-assisted synthesis: This technique has been shown to accelerate reactions, improve yields, and reduce solvent use in the synthesis of related heterocyclic compounds. nih.gov

Catalytic methods: Employing novel catalysts that can facilitate the amidation reaction under milder conditions and with higher atom economy would be a significant advancement.

The typical synthesis would involve the acylation of 1-methyl-4-aminopiperidine with hexanoyl chloride or a related activated derivative of hexanoic acid. Optimizing this reaction for sustainability is a key research avenue.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free conditions. nih.gov | Optimization of power, temperature, and reaction time. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification of suitable enzymes (e.g., lipases) for the amidation. |

| Flow Chemistry | Improved safety, scalability, and process control. | Development of a continuous flow reactor setup for the synthesis. |

Application in Materials Science or Chemical Biology Tool Development (non-therapeutic)

Beyond its potential biological activity, this compound and its derivatives could find applications as chemical tools or in materials science. The N-methylpiperidine group can influence the physicochemical properties of a molecule, such as its solubility and basicity. These properties could be harnessed in various ways:

Self-Assembling Systems: By modifying the hexanamide chain with functional groups capable of non-covalent interactions (e.g., hydrogen bonding, π-π stacking), it may be possible to design derivatives that self-assemble into ordered structures like gels or films.

Functionalized Surfaces: The compound could be tethered to solid supports or nanoparticles to create functionalized surfaces with specific chemical properties. These could be used in affinity chromatography or as platforms for studying molecular recognition.

Chemical Biology Probes: As mentioned, with the addition of a reporter group, the molecule can be transformed into a probe to study biological systems. The development of fluorescent probes from related structures for investigating sigma receptors is a prime example of this application in chemical biology. nih.gov

The exploration of these non-therapeutic applications would broaden the utility of this chemical scaffold and contribute to the development of new tools and materials for research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-methylpiperidin-4-yl)hexanamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Condensation of hexanoic acid derivatives with 1-methylpiperidin-4-amine using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst .

- Step 2 : Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) to minimize side reactions and maximize yield .

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product with >95% purity .

- Critical Parameters : Reaction time (12–24 hours), stoichiometric ratios (1:1.2 for amine:acid), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the amide bond formation and piperidine ring substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₂₅N₂O, calculated 237.20 g/mol) .

- X-ray Crystallography : For crystalline derivatives, lattice parameters and hydrogen bonding networks are analyzed to confirm stereochemistry .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- In Vitro Screening :

- Enzyme Inhibition : Assays targeting acetylcholinesterase or kinases, using fluorogenic substrates and IC₅₀ calculations .

- Cytotoxicity : MTT assays on cell lines (e.g., HEK293, HepG2) to assess baseline toxicity at concentrations ≤10 μM .

- Key Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate assay conditions .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- In Silico Strategies :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., GPCRs or enzymes). The piperidine ring’s conformational flexibility requires ensemble docking approaches .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to analyze stability of ligand-receptor complexes over 100-ns trajectories. Focus on hydrogen bonding between the amide group and catalytic residues .

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine force field parameters .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Root Cause Analysis :

- Batch Variability : Assess purity differences via HPLC; impurities >2% can skew activity results .

- Assay Conditions : Standardize pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and ionic strength to minimize variability .

- Orthogonal Assays : Confirm activity using both fluorescence-based and radiometric assays (e.g., Scintillation Proximity Assay) .

Q. How do salt forms (e.g., hydrochloride, citrate) impact the compound’s physicochemical properties?

- Comparative Studies :

- Solubility : Hydrochloride salts typically exhibit higher aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base) due to protonated amine groups .

- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) reveals citrate salts degrade <5% under humid conditions, unlike maleate salts .

- Crystallography : Salt formation alters crystal packing; hydrochloride derivatives often form monoclinic lattices with improved thermal stability .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₅N₂O | |

| Molecular Weight | 237.20 g/mol | |

| Topological Polar Surface Area | 29.5 Ų | |

| LogP (Octanol-Water) | 2.1 (predicted) |

Table 2 : Comparison of Synthetic Yields Under Different Conditions

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCC | DCM | 0 | 72 |

| EDC | DMF | 25 | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.